molecular formula C24H20F6NO3P B11519711 2-[(Diphenylphosphoryl)methyl]phenyl (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

2-[(Diphenylphosphoryl)methyl]phenyl (1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

Cat. No.: B11519711
M. Wt: 515.4 g/mol
InChI Key: RVJLBDMHJBYORM-UHFFFAOYSA-N
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Description

2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE is a complex organic compound that features both phosphorous and fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE typically involves multiple steps, including the preparation of intermediate compounds. One common approach involves the reaction of diphenylphosphine oxide with a suitable methylating agent to form the phosphorous-containing intermediate. This intermediate is then reacted with phenyl isocyanate and 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphorous center to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE involves its interaction with molecular targets through its phosphorous and fluorine atoms. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to act as a ligand or catalyst in certain reactions, facilitating the formation or transformation of other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Similar in structure but lacks the phosphorous component.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with different functional groups.

Uniqueness

What sets 2-[(DIPHENYLPHOSPHOROSO)METHYL]PHENYL N-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)CARBAMATE apart is its combination of phosphorous and fluorine atoms, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are advantageous.

Properties

Molecular Formula

C24H20F6NO3P

Molecular Weight

515.4 g/mol

IUPAC Name

[2-(diphenylphosphorylmethyl)phenyl] N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C24H20F6NO3P/c1-22(23(25,26)27,24(28,29)30)31-21(32)34-20-15-9-8-10-17(20)16-35(33,18-11-4-2-5-12-18)19-13-6-3-7-14-19/h2-15H,16H2,1H3,(H,31,32)

InChI Key

RVJLBDMHJBYORM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)NC(=O)OC1=CC=CC=C1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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